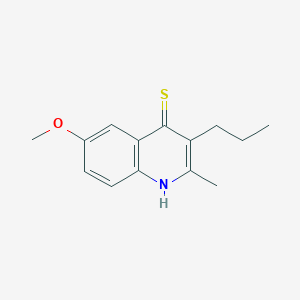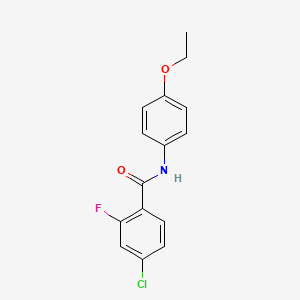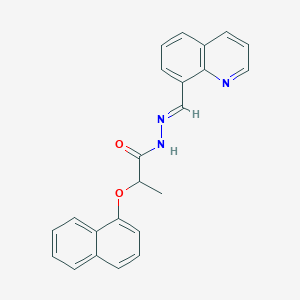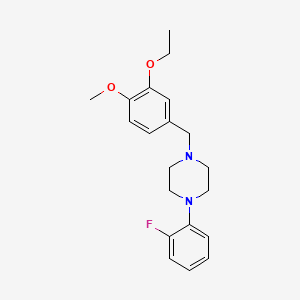![molecular formula C14H12ClN3O3 B5710128 N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a pyridinecarbohydrazide derivative that has been synthesized through various methods and has been found to have a wide range of applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been widely used in scientific research as a tool to study various biological processes. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been used to study the role of HDACs in various biological processes, including cell differentiation, cell cycle regulation, and apoptosis.
Wirkmechanismus
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting the activity of HDACs, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects:
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been found to have a wide range of biochemical and physiological effects. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and suppress tumor formation in animal models. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has several advantages for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is a potent inhibitor of HDACs and has been shown to be effective at low concentrations. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide is also relatively stable and can be stored for long periods of time. However, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has some limitations for lab experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has low solubility in water, which can make it difficult to use in some experiments. N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can also have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. One direction is to study the role of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide in epigenetic regulation and its potential as a therapeutic target for various diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. Additionally, N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Synthesemethoden
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base, or the reaction of 2-pyridinecarbohydrazide with 4-chlorophenoxyacetic acid in the presence of a coupling agent. The synthesis of N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)21-9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKYLJGMTYLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxylic acid N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)




![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)
![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)